molecular formula C11H9ClN2O2 B15305708 Methyl 4-chloro-2-methylquinazoline-6-carboxylate

Methyl 4-chloro-2-methylquinazoline-6-carboxylate

Cat. No.: B15305708
M. Wt: 236.65 g/mol
InChI Key: VNBHDJYQRFLNFG-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-methylquinazoline-6-carboxylate is a chemical compound with the molecular formula C11H9ClN2O2. It is a derivative of quinazoline, a heterocyclic aromatic organic compound. Quinazoline derivatives are known for their diverse biological activities and are used in various pharmaceutical applications .

Properties

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

methyl 4-chloro-2-methylquinazoline-6-carboxylate

InChI

InChI=1S/C11H9ClN2O2/c1-6-13-9-4-3-7(11(15)16-2)5-8(9)10(12)14-6/h3-5H,1-2H3

InChI Key

VNBHDJYQRFLNFG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)C(=O)OC)C(=N1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-2-methylquinazoline-6-carboxylate typically involves the reaction of 4-chloro-2-methylquinazoline with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-methylquinazoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-chloro-2-methylquinazoline-6-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl 4-chloro-2-methylquinazoline-6-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt various cellular pathways, leading to the desired biological effects. The compound’s structure allows it to interact with DNA and proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-6-methylquinazoline-2-carboxylate
  • Methyl 4-chloro-2-methyl-6-quinazolinecarboxylate

Uniqueness

Methyl 4-chloro-2-methylquinazoline-6-carboxylate is unique due to its specific substitution pattern on the quinazoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

Methyl 4-chloro-2-methylquinazoline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews its biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound belongs to the quinazoline family, characterized by a heterocyclic aromatic structure. The presence of a methyl group at position 2, a chlorine atom at position 4, and a carboxylate group at position 6 enhances its reactivity and biological profile.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. It has been shown to inhibit specific kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation. For instance, studies have demonstrated its ability to inhibit p21-activated kinase 4 (PAK4), leading to reduced migration and invasion of cancer cells such as A549 lung carcinoma cells .

Table 1: Biological Activity Summary

Activity TypeMechanism of ActionReferences
AnticancerInhibition of PAK4 and other kinases ,
AntimicrobialPotential activity against various bacterial strains,
Enzyme InhibitionInhibition of cytochrome P450 enzymes (CYP1A2)

Antimicrobial Activity

This compound also shows promise as an antimicrobial agent. Its structural features allow it to interact with various biological targets, potentially leading to the development of new antibiotics or antiviral drugs. Studies have indicated its effectiveness against certain bacterial strains, suggesting its utility in treating infectious diseases.

Case Studies

  • Inhibition of Kinases : A study focused on the inhibition of PAK4 by this compound demonstrated that this compound could significantly reduce the viability of A549 cells in vitro. The mechanism involved binding to the ATP-binding site of PAK4, which is critical for its activity in cancer progression .
  • Cytochrome P450 Interaction : Another significant finding was the compound's inhibition of CYP1A2, an enzyme involved in drug metabolism. This interaction suggests that this compound could affect the pharmacokinetics of other drugs when co-administered, necessitating further investigation into its clinical implications.

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving multi-step reactions. Typical synthetic routes include:

  • Stepwise Functionalization : Starting from a quinazoline precursor, functional groups are introduced sequentially under controlled conditions.
  • Reflux Conditions : Reactions often require refluxing with solvents like methanol or ethanol to promote the formation of the desired carboxylate structure.

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